9-(Iodomethyl)nonadecane
Overview
Description
9-(Iodomethyl)nonadecane is an organic compound with the molecular formula C20H41I It is a long-chain alkyl iodide, characterized by the presence of an iodine atom attached to the ninth carbon of a nonadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Iodomethyl)nonadecane typically involves the iodination of 2-octyl-1-dodecanol. The process begins with the reaction of 2-octyl-1-dodecanol with iodine in the presence of imidazole and triphenylphosphine in dry dichloromethane. The reaction mixture is stirred at room temperature overnight, followed by quenching with a sodium sulfite solution. The organic phase is then concentrated, dissolved in hexane, and purified through silica gel column chromatography to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-(Iodomethyl)nonadecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. These reactions can include nucleophilic substitution, where the iodine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium hydroxide would yield the corresponding alcohol, while reaction with an amine would yield an amine derivative.
Scientific Research Applications
9-(Iodomethyl)nonadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of organic synthesis and materials science.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules, where the long alkyl chain and iodine atom play crucial roles in molecular interactions.
Industry: It finds applications in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 9-(Iodomethyl)nonadecane is primarily based on its ability to undergo substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of new bonds with nucleophiles. This property is exploited in various chemical syntheses to introduce different functional groups into the nonadecane chain.
Comparison with Similar Compounds
- 7-(Iodomethyl)pentadecane
- 11-(Iodomethyl)tricosane
- 13-(Iodomethyl)heptacosane
Comparison:
- Chain Length: The primary difference between these compounds is the length of the alkyl chain. 9-(Iodomethyl)nonadecane has a 19-carbon chain, while the others have different chain lengths.
- Reactivity: The position of the iodine atom and the length of the alkyl chain can influence the reactivity and physical properties of the compounds. For instance, longer chains may result in higher boiling points and different solubility characteristics.
- Applications: While all these compounds can undergo similar substitution reactions, their specific applications may vary based on their physical and chemical properties.
Properties
IUPAC Name |
9-(iodomethyl)nonadecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41I/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAUJLCVKQRWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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